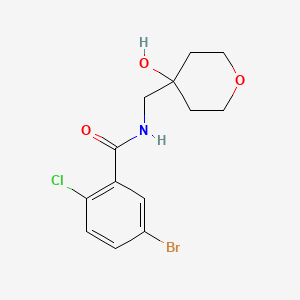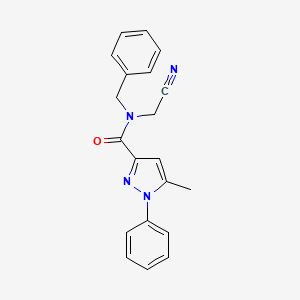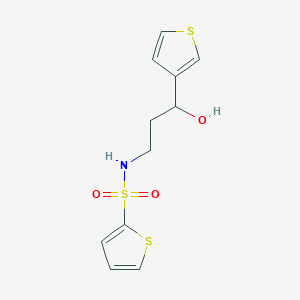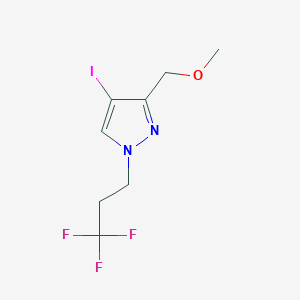![molecular formula C18H18FN3O3 B2924756 4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097888-89-4](/img/structure/B2924756.png)
4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one” is a complex organic molecule that contains several functional groups. It has a piperazin-2-one group, which is a type of cyclic amide . It also contains a pyridin-3-yl group, which is a type of nitrogen-containing aromatic ring . The 2-Fluorophenoxy group is a type of ether with a fluorine atom attached to the aromatic ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, ether, and aromatic ring. The amide could undergo hydrolysis, the ether could react with strong acids, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, potentially making the compound solid at room temperature .Aplicaciones Científicas De Investigación
Antimalarial Applications
Piperazine and pyrrolidine derivatives, which are structurally related to 4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one, have been synthesized and evaluated for their antimalarial properties. These compounds showed significant inhibition of the growth of the Plasmodium falciparum chloroquine-resistant strain in culture. The presence of a hydroxyl group, a propane chain, and a fluorine atom were crucial for antiplasmodial activity, indicating the potential of such compounds in malaria treatment research (Mendoza et al., 2011).
Antitumor Activity
Another area of research has focused on novel pyrimidinyl pyrazole derivatives, including compounds structurally related to this compound, for their potential antitumor activity. These compounds were evaluated against several tumor cell lines in vitro, showing potent cytotoxicity and suggesting a promising direction for cancer treatment development (Naito et al., 2005).
Neurological Research
In neurological research, compounds with the core structure of this compound have been explored for their potential to bind to dopamine and serotonin receptors. These studies aim to develop new therapeutic agents for treating various psychiatric and neurological disorders by understanding the interactions between these compounds and neurotransmitter receptors (Raviña et al., 2000).
Cardiovascular and Metabolic Studies
The modification and evaluation of similar compounds have been conducted in the context of cardiovascular and metabolic diseases. Research has shown that certain derivatives exhibit antiarrhythmic and antihypertensive effects, alongside adrenolytic activity, providing insights into potential treatments for related conditions (Malawska et al., 2002).
Propiedades
IUPAC Name |
4-[2-(2-fluorophenoxy)propanoyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-13(25-16-7-3-2-6-15(16)19)18(24)21-9-10-22(17(23)12-21)14-5-4-8-20-11-14/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXKLNNDFXMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=CN=CC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2924673.png)
![3-Methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2924674.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)




![2-Chloro-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2924688.png)
![2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2924689.png)

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2924693.png)


![2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2924696.png)